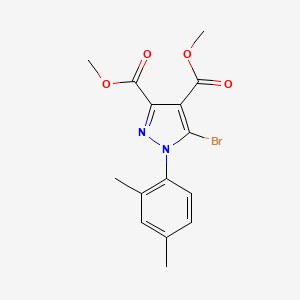
dimethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, two dimethyl ester groups, and a dimethylphenyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 2,4-dimethylphenylhydrazine and dimethyl acetylenedicarboxylate.
Bromination: The bromination of the pyrazole ring is achieved using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
化学反应分析
Types of Reactions
Dimethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions such as Suzuki or Heck reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Dimethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain enzymes.
Uniqueness
Dimethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and dimethyl ester groups differentiates it from other pyrazole derivatives, making it a valuable compound for targeted research and applications.
属性
分子式 |
C15H15BrN2O4 |
|---|---|
分子量 |
367.19 g/mol |
IUPAC 名称 |
dimethyl 5-bromo-1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H15BrN2O4/c1-8-5-6-10(9(2)7-8)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3 |
InChI 键 |
MTKYCHKOLUXKOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)


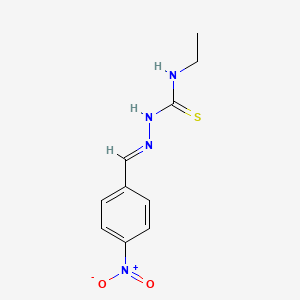
![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)


![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)
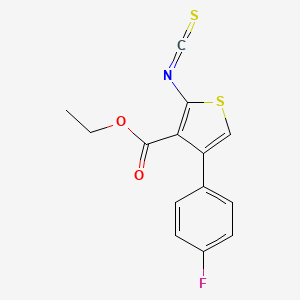
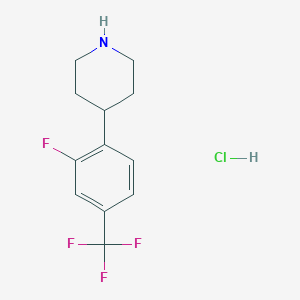

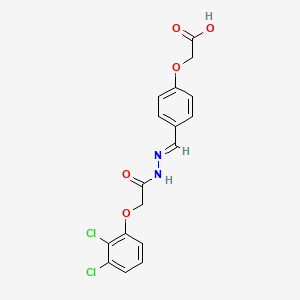

![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
